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Compound of Interest

Compound Name: Oct-4-EN-6-YN-1-OL

Cat. No.: B14295367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a predictive spectroscopic analysis of Oct-4-en-6-yn-1-ol, a molecule of

interest in synthetic chemistry and potential drug discovery pipelines. Due to the lack of publicly

available experimental spectroscopic data for Oct-4-en-6-yn-1-ol, this document focuses on a

detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. To provide a tangible reference, this predicted data is compared with

the available experimental data for a structurally similar enynol, Hex-5-en-3-yn-1-ol.

Predictive Spectroscopic Profile of Oct-4-en-6-yn-1-
ol
The following tables summarize the predicted spectroscopic data for Oct-4-en-6-yn-1-ol based

on established principles of NMR, IR, and MS. These predictions are derived from the analysis

of its constituent functional groups: a primary alcohol, a disubstituted alkene, and a

disubstituted alkyne.
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Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (Hz)

H1 (CH₂) ~3.6 Triplet J ≈ 6.5

H2 (CH₂) ~1.6 Quintet J ≈ 6.5, 7.0

H3 (CH₂) ~2.2 Quartet J ≈ 7.0, 7.5

H4 (=CH) ~5.6 Doublet of Triplets J ≈ 15.0, 7.5

H5 (=CH) ~5.8 Doublet of Triplets J ≈ 15.0, 1.5

H8 (CH₃) ~1.8 Doublet J ≈ 1.5

OH Variable Singlet (broad) -

Predicted ¹³C NMR Data for Oct-4-en-6-yn-1-ol
Carbon Predicted Chemical Shift (ppm)

C1 (CH₂OH) ~62

C2 (CH₂) ~32

C3 (CH₂) ~35

C4 (=CH) ~125

C5 (=CH) ~135

C6 (≡C) ~80

C7 (≡C) ~85

C8 (CH₃) ~4

Predicted IR Spectroscopy Data for Oct-4-en-6-yn-1-ol
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H stretch (alcohol) 3200-3600 Strong, Broad

C-H stretch (sp³) 2850-3000 Medium-Strong

C-H stretch (sp²) 3010-3100 Medium

C≡C stretch (alkyne) 2100-2260 Weak-Medium

C=C stretch (alkene) 1660-1680 Medium

C-O stretch (alcohol) 1050-1150 Strong

=C-H bend (trans) 960-980 Strong

Predicted Mass Spectrometry Data for Oct-4-en-6-yn-1-ol
Ion m/z (predicted) Comments

[M]⁺ 124 Molecular Ion

[M-H₂O]⁺ 106 Loss of water

[M-C₂H₅]⁺ 95 Alpha-cleavage at C2-C3

[M-C₃H₅O]⁺ 67 Cleavage at C3-C4

[C₄H₅]⁺ 53 Propargyl cation fragment

Comparative Experimental Data: Hex-5-en-3-yn-1-ol
To ground our predictions in experimental reality, we present the available spectroscopic data

for Hex-5-en-3-yn-1-ol, an analogue with a shorter carbon chain.

Experimental Spectroscopic Data for Hex-5-en-3-yn-1-ol
¹³C NMR Data
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Carbon Chemical Shift (ppm)

C1 (CH₂OH) 60.9

C2 (CH₂) 23.6

C3 (≡C) 87.1

C4 (≡C) 82.2

C5 (=CH) 122.9

C6 (=CH₂) 117.2

Source: SpectraBase

IR Spectroscopy Data (Vapor Phase)

Functional Group Absorption (cm⁻¹)

O-H stretch ~3600

C-H stretch (sp²) ~3090

C-H stretch (sp³) ~2940, 2880

C≡C stretch ~2240

C=C stretch ~1630

C-O stretch ~1050

Source: PubChem[1]

Mass Spectrometry Data (GC-MS)
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m/z Relative Intensity

96 [M]⁺

78 [M-H₂O]⁺

65

53

39

Source: PubChem[1]

Experimental Protocols
The following are standard protocols for the spectroscopic analysis of a novel enynol like Oct-
4-en-6-yn-1-ol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled

pulse sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of

scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
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Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared

by grinding a small amount of the sample with dry KBr powder and pressing it into a

transparent disk.

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer,

typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or

KBr pellet should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or, for a more complex mixture, through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a

softer ionization method often used for LC-MS.

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an

unknown compound like Oct-4-en-6-yn-1-ol.
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Caption: Workflow for Spectroscopic Identification.

This guide provides a foundational spectroscopic characterization of Oct-4-en-6-yn-1-ol
through predictive methods, supported by comparative experimental data from a related

molecule. The detailed protocols and workflow offer a practical framework for researchers

engaged in the synthesis and analysis of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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